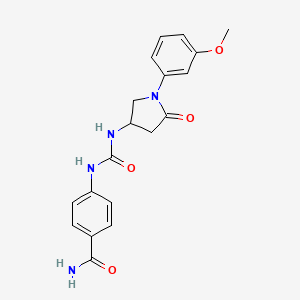

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Description

Properties

IUPAC Name |

4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-27-16-4-2-3-15(10-16)23-11-14(9-17(23)24)22-19(26)21-13-7-5-12(6-8-13)18(20)25/h2-8,10,14H,9,11H2,1H3,(H2,20,25)(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFWICQEGZXKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidinone intermediate.

Formation of the Urea Linkage: The urea linkage is formed by reacting the intermediate with an isocyanate or a carbodiimide reagent.

Attachment of the Benzamide Group: Finally, the benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl groups in the pyrrolidinone and benzamide moieties can be reduced to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzamide group linked to a pyrrolidinone ring, which is further connected to a methoxyphenyl group through a urea linkage. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Methoxyphenyl Group : Introduced via nucleophilic substitution reactions.

- Formation of the Urea Linkage : Created by reacting intermediates with isocyanates or carbodiimides.

This structural complexity allows for diverse interactions with biological targets, making it an interesting subject for further research.

Medicinal Chemistry

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide has shown potential as an inhibitor of histone deacetylase enzymes. This inhibition can lead to altered gene expression profiles, which is particularly relevant in cancer and neurodegenerative disease therapies. The compound's ability to modulate cellular signaling pathways makes it a candidate for drug development aimed at these conditions.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in inflammation and cancer progression. For instance, studies have demonstrated its effectiveness in reducing the activity of histone deacetylases, which play a crucial role in regulating gene expression related to cancer cell proliferation .

Material Science

The unique structural properties of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide allow it to be utilized in the development of advanced materials such as polymers and coatings. Its reactivity can be explored through various organic synthesis techniques, enabling the creation of novel materials with tailored properties for industrial applications.

Anticancer Activity

A study involving synthesized derivatives similar to 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide demonstrated significant cytotoxicity against human melanoma and colon adenocarcinoma cell lines. The results indicated that compounds containing similar structural motifs could effectively inhibit cancer cell proliferation .

Neurodegenerative Diseases

Research has also focused on the neuroprotective effects of compounds like 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide. By modulating histone deacetylase activity, these compounds may contribute to improved outcomes in models of neurodegeneration, suggesting their utility in treating conditions such as Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Urea Linker : The urea group is conserved across all compounds, suggesting its role in stabilizing interactions with enzymatic targets (e.g., sEH) through hydrogen bonding .

Substituent Effects: Methoxyphenyl vs. Trifluoromethyl vs. Methoxy: The trifluoromethyl group in ’s compound enhances metabolic stability and electron-withdrawing effects compared to the electron-donating methoxy group .

Benzamide Variations : The isobutyl substituent in D403 and peptide-like chains in ’s compounds highlight divergent strategies for optimizing target selectivity and pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

- Melting Points: Adamantane-containing derivatives (e.g., D403, E401–E403) exhibit high melting points (>270°C), indicative of crystalline stability due to rigid frameworks. The target compound’s pyrrolidinone ring may confer intermediate melting behavior .

- Solubility : The methoxy group in the target compound likely enhances aqueous solubility compared to adamantane derivatives but reduces it relative to hydroxylated analogs (e.g., E401) .

- Synthetic Accessibility : Urea formation via carbodiimide-mediated coupling is a common route for such compounds, as seen in ’s sEH inhibitors .

Biological Activity

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multi-step organic reactions. The starting materials include 3-methoxyphenyl isocyanate and various amines, which react under controlled conditions to yield the final product. The purification process often employs chromatography techniques to ensure high purity and yield.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic effects, including:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing the pyrrolidinone ring have shown promising results against cancer cell lines, suggesting a need for further investigation into their mechanism of action and efficacy in vivo .

- Enzyme Inhibition : Research has demonstrated that the compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition could lead to therapeutic benefits in conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets, including enzymes and receptors. Binding studies suggest that it may alter enzyme activity or receptor signaling pathways, leading to the observed biological effects. Detailed docking studies have provided insights into the binding affinities and interactions at the molecular level .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Antibacterial Activity : Compounds with similar structures have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial effects. The structure-activity relationship (SAR) indicates that modifications in the side chains can significantly influence antibacterial potency .

- Anticancer Properties : In vitro assays have revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines with IC50 values indicating significant growth inhibition. For example, some compounds demonstrated IC50 values as low as 6.26 μM against lung cancer cell lines .

Comparative Analysis

Q & A

Q. What synthetic strategies are recommended for synthesizing 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide?

- A stepwise approach is typically employed: (i) Synthesis of the 5-oxopyrrolidin-3-yl urea intermediate via condensation of 1-(3-methoxyphenyl)pyrrolidin-3-amine with an isocyanate. (ii) Coupling the urea intermediate with 4-aminobenzoic acid derivatives using carbodiimide-mediated amidation. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like hydrolysis of the urea moiety .

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : Assess purity (≥95% recommended for biological assays) using reverse-phase C18 columns and gradient elution .

- NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR to verify methoxyphenyl, urea, and benzamide groups (e.g., δ ~6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns for halogenated impurities .

Q. What solvents are suitable for recrystallizing this compound?

- Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are recommended based on solubility profiles of analogous ureido-benzamide derivatives. Crystallization conditions should be optimized to minimize residual solvents .

Q. How can researchers confirm the formation of the ureido linkage during synthesis?

- FT-IR : Detect urea carbonyl stretching vibrations at ~1640–1680 cm⁻¹.

- 1H NMR : Identify NH protons of the urea group as broad singlets at ~8.5–9.5 ppm.

- XRD : For crystalline derivatives, confirm hydrogen bonding patterns in the urea moiety .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, lab coat) and work in a fume hood due to potential toxicity of aromatic amines and urea byproducts. Waste disposal should follow institutional guidelines for halogenated organics (if applicable) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assays be resolved?

- Evaluate assay-specific variables: (i) Bacterial strains/cell lines (e.g., Gram-positive vs. Gram-negative in antibacterial assays) . (ii) Compound purity (HPLC) and stability under assay conditions (e.g., pH, temperature). (iii) Solvent effects (e.g., DMSO concentration in cell-based assays) .

- Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. whole-cell efficacy) .

Q. What computational approaches predict this compound’s mechanism of action?

- Molecular Docking : Use RCSB PDB structures (e.g., kinase or protease targets) to model binding interactions of the methoxyphenyl and benzamide moieties .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy position) with bioactivity data to identify pharmacophores .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., pyrrolidin oxidation) and guide structural modifications .

Q. What in vitro models are appropriate for neurological target validation?

Q. How to design a robust SAR study for this compound?

Q. How is binding affinity to serum proteins quantified?

- Equilibrium Dialysis : Measure free vs. protein-bound compound fractions using radiolabeled or fluorescent analogs.

- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis for high-affinity targets (e.g., albumin) .

Q. What techniques assess metabolic stability in preclinical studies?

- Liver Microsome Assays : Monitor parent compound depletion over time (LC-MS/MS).

- CYP450 Inhibition Screening : Identify potential drug-drug interactions using recombinant enzymes .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Advanced questions emphasize mechanistic studies, data reconciliation, and translational optimization.

- Methodological answers integrate synthetic chemistry, analytical validation, and biological assay design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.